Tos-PEG9-t-butyl ester
Overview
Description
Tos-PEG9-t-butyl ester is a polyethylene glycol derivative containing a t-butyl ester and a tosyl group. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media. The t-butyl protected carboxyl group can be deprotected under acidic conditions, while the tosyl group serves as an excellent leaving group for nucleophilic substitution reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tos-PEG9-t-butyl ester typically involves the following steps:
Polyethylene glycol activation: Polyethylene glycol is activated by reacting with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine to form polyethylene glycol-tosylate.
Esterification: The activated polyethylene glycol-tosylate is then reacted with t-butyl alcohol in the presence of a catalyst such as sulfuric acid to form this compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing bulk reactors to handle large volumes of reactants.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product
Types of Reactions:
Nucleophilic Substitution: The tosyl group in this compound is a very good leaving group, making it suitable for nucleophilic substitution reactions.
Deprotection: The t-butyl ester group can be deprotected under acidic conditions to yield the free carboxyl group
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Deprotection: Acidic conditions using reagents such as trifluoroacetic acid or hydrochloric acid
Major Products:
Nucleophilic Substitution: The major products are the substituted polyethylene glycol derivatives.
Deprotection: The major product is the free carboxyl group-containing polyethylene glycol
Scientific Research Applications
Tos-PEG9-t-butyl ester has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules to enhance their solubility and stability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.
Industry: Applied in the formulation of personal care products, pharmaceuticals, and industrial coatings
Mechanism of Action
The mechanism of action of Tos-PEG9-t-butyl ester involves its ability to undergo nucleophilic substitution and deprotection reactions. The tosyl group acts as a leaving group, facilitating the substitution reactions, while the t-butyl ester group can be deprotected to yield the free carboxyl group. These reactions enable the compound to modify and conjugate with various molecules, enhancing their solubility, stability, and functionality .
Comparison with Similar Compounds
Tos-PEG4-t-butyl ester: A shorter polyethylene glycol derivative with similar functional groups.
Tos-PEG12-t-butyl ester: A longer polyethylene glycol derivative with similar functional groups.
Tos-PEG9-methyl ester: A polyethylene glycol derivative with a methyl ester group instead of a t-butyl ester group
Uniqueness: Tos-PEG9-t-butyl ester is unique due to its specific length of the polyethylene glycol spacer (nine ethylene glycol units) and the presence of both t-butyl ester and tosyl groups. This combination provides a balance of solubility, stability, and reactivity, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52O13S/c1-27-5-7-28(8-6-27)44(32,33)42-26-25-41-24-23-40-22-21-39-20-19-38-18-17-37-16-15-36-14-13-35-12-11-34-10-9-29(31)43-30(2,3)4/h5-8H,9-26H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEHJPVCQXNLJCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52O13S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
652.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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